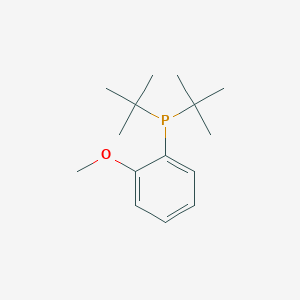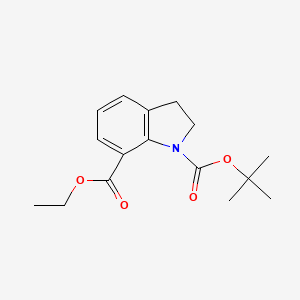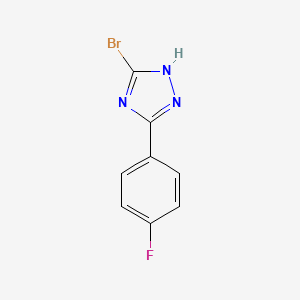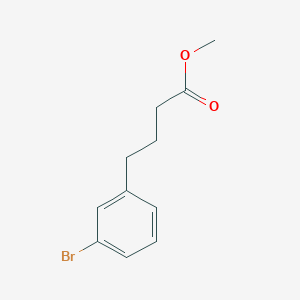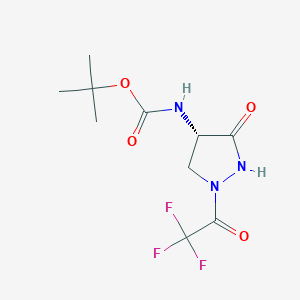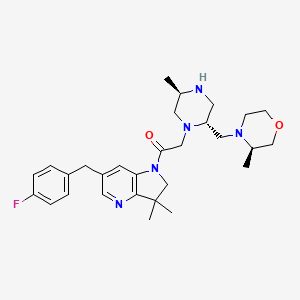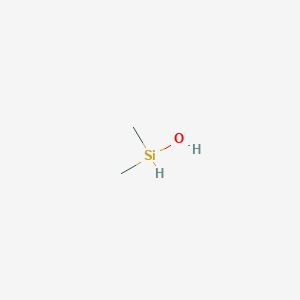
Silanol, dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanol, dimethyl- is a chemical compound with the formula (CH₃)₂SiOH. It belongs to the class of organosilicon compounds, specifically silanols, which are characterized by the presence of a silicon-oxygen-hydrogen (Si-OH) functional group. Silanols are analogous to alcohols but with silicon replacing the carbon atom. Silanol, dimethyl- is a colorless liquid that is often used as an intermediate in various chemical reactions and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
Silanol, dimethyl- can be synthesized through several methods:
Hydrolysis of Dimethyldichlorosilane: This is the most common method where dimethyldichlorosilane ((CH₃)₂SiCl₂) is hydrolyzed in the presence of water to produce silanol, dimethyl-, and hydrochloric acid as a byproduct[ (CH₃)₂SiCl₂ + 2H₂O \rightarrow (CH₃)₂Si(OH)₂ + 2HCl ]
Oxidation of Dimethylsilane: Another method involves the oxidation of dimethylsilane ((CH₃)₂SiH₂) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the hydrolysis of dimethyldichlorosilane is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The byproduct hydrochloric acid is often neutralized and removed from the reaction mixture .
化学反応の分析
Types of Reactions
Silanol, dimethyl- undergoes various chemical reactions, including:
Condensation: Silanol, dimethyl- can undergo condensation reactions to form disiloxanes[ 2(CH₃)₂SiOH \rightarrow (CH₃)₂Si-O-Si(CH₃)₂ + H₂O ]
Substitution: Silanol, dimethyl- can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Condensation Catalysts: Acidic or basic catalysts to facilitate the removal of water during condensation reactions.
Major Products
Disiloxanes: Formed through condensation reactions.
Silanediols and Silanetriols: Formed through oxidation reactions.
科学的研究の応用
Silanol, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organosilicon compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of silanol, dimethyl- involves its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property allows it to interact with various substrates and catalysts, facilitating chemical reactions such as condensation and oxidation. The silicon-oxygen bond in silanol, dimethyl- is relatively strong, contributing to its stability and reactivity in different chemical environments .
類似化合物との比較
Similar Compounds
Trimethylsilanol: (CH₃)₃SiOH
Diphenylsilanediol: (C₆H₅)₂Si(OH)₂
Silanetriol: Si(OH)₃
Uniqueness
Silanol, dimethyl- is unique due to its specific reactivity and stability, which makes it a valuable intermediate in the synthesis of more complex organosilicon compounds. Compared to trimethylsilanol, it has two methyl groups, which influence its reactivity and physical properties. Diphenylsilanediol and silanetriol have multiple hydroxyl groups, making them more reactive in certain condensation reactions .
特性
分子式 |
C2H8OSi |
|---|---|
分子量 |
76.17 g/mol |
IUPAC名 |
hydroxy(dimethyl)silane |
InChI |
InChI=1S/C2H8OSi/c1-4(2)3/h3-4H,1-2H3 |
InChIキー |
LWIGVRDDANOFTD-UHFFFAOYSA-N |
正規SMILES |
C[SiH](C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


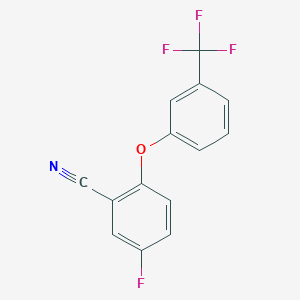
![2-Chloro-1-[4-(4-chloro-2-fluoro-5-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B8550930.png)
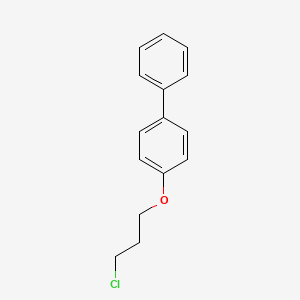
![Spiro[4.5]deca-6,9-dien-8-one](/img/structure/B8550942.png)
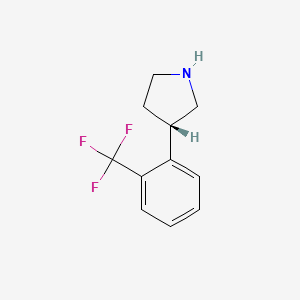
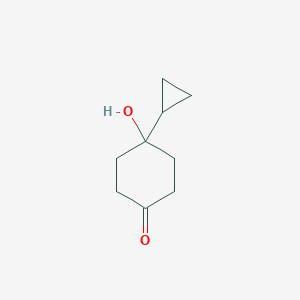
![2-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B8550961.png)
